2,3-dihydro-1H-indene-2-thiol
Overview
Description
2,3-Dihydro-1H-indene-2-thiol is an organic compound with the molecular formula C9H10S It is a thiol derivative of indene, characterized by a sulfur atom bonded to the second carbon of the indene ring
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-indene-2-thiol is the human monoamine oxidase B (hMAO-B) . hMAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the human brain and peripheral tissues .
Mode of Action
The compound interacts with hMAO-B, inhibiting its activity . This inhibition results in a decrease in the metabolism of certain neurotransmitters, potentially leading to an increase in their availability in the synaptic cleft .
Biochemical Pathways
The inhibition of hMAO-B affects the monoamine oxidase pathway, which is responsible for the metabolism of monoamine neurotransmitters . The downstream effects of this inhibition could include an increase in the levels of these neurotransmitters, which may have various effects on neuronal communication and brain function .
Result of Action
The inhibition of hMAO-B by this compound could potentially lead to an increase in the levels of certain neurotransmitters in the brain . This could have various effects on brain function, depending on the specific neurotransmitters involved . For example, increased levels of dopamine could potentially have effects on mood and movement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-2-thiol typically involves the thiolation of 2,3-dihydro-1H-indene. One common method includes the reaction of 2,3-dihydro-1H-indene with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient separation and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indane.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
2,3-Dihydro-1H-indene-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,3-Dihydro-1H-indene-1-thiol
- 2,3-Dihydro-1H-indene-2-ol
- 2,3-Dihydro-1H-indene-2-one
Comparison: 2,3-Dihydro-1H-indene-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. For instance, 2,3-dihydro-1H-indene-2-ol contains a hydroxyl group, making it more prone to oxidation to form ketones or aldehydes. In contrast, the thiol group in this compound can undergo oxidation to form disulfides, which is not possible with the hydroxyl group.
Properties
IUPAC Name |
2,3-dihydro-1H-indene-2-thiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQITYXAHMGVHIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83774-87-2 | |
Record name | 2,3-dihydro-1H-indene-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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